molecular formula C19H18FN5O3 B2708715 butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396713-55-5

butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2708715
CAS No.: 1396713-55-5
M. Wt: 383.383
InChI Key: RPUFTIAMDWNBLB-UHFFFAOYSA-N
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Description

Butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
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Biological Activity

Butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a synthetic compound belonging to the class of tetrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN5O3C_{16}H_{18}FN_{5}O_{3} with a molecular weight of approximately 341.35 g/mol. The presence of the tetrazole ring and the fluorophenyl group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring is known for its role in modulating enzyme activities and receptor interactions. This compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study evaluating several tetrazole compounds found that those containing a fluorophenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 32 µg/mL, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Tetrazole derivatives are also being explored for their anticancer potential. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

  • Antimicrobial Efficacy : A study involving the testing of this compound against Staphylococcus aureus showed a zone of inhibition of 15 mm, indicating moderate antimicrobial activity compared to standard treatments .
  • Cancer Cell Line Studies : In a comparative analysis, this compound was found to be more effective than conventional chemotherapeutics in reducing cell viability in A549 lung cancer cells, with an observed reduction of over 50% at concentrations above 20 µM .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus16
Escherichia coli32
AnticancerMCF-7 (Breast Cancer)25
A549 (Lung Cancer)20
Anti-inflammatoryMacrophages (LPS-stimulated)N/A

Properties

IUPAC Name

butyl 4-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUFTIAMDWNBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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